2-((Chloromethyl)thio)pyrimidine
Overview
Description
2-((Chloromethyl)thio)pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a chloromethylthio group at the second position Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
For instance, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2 .
Biochemical Pathways
It is known that pyrimidine-based anti-inflammatory agents can inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
It is known that pyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, influencing their functions . For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Cellular Effects
It is known that pyrimidines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-((Chloromethyl)thio)pyrimidine typically involves the reaction of 2-chloromethylpyrimidine with thiol-containing reagents. One common method is the nucleophilic substitution reaction where the chlorine atom is replaced by a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
2-((Chloromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The thio group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Chloromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors
Comparison with Similar Compounds
2-((Chloromethyl)thio)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
2-Chloropyrimidine:
2-Methylthio-pyrimidine: Similar to this compound but with a methyl group instead of a chloromethyl group, resulting in different reactivity and applications
Properties
IUPAC Name |
2-(chloromethylsulfanyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFZILWLCPSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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